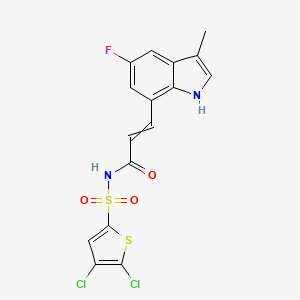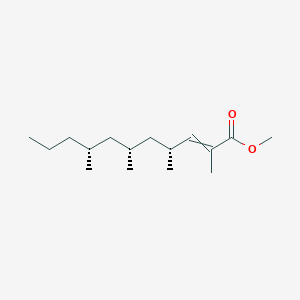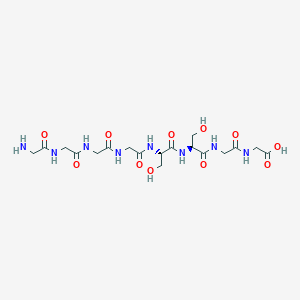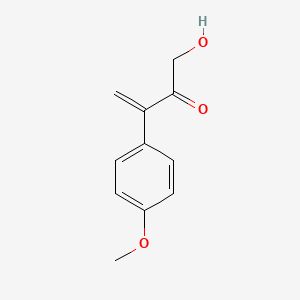
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide is a complex organic compound that features a combination of thiophene, sulfonyl, indole, and enamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and indole intermediates, followed by sulfonylation and coupling reactions to form the final product. Common reagents and conditions include:
Thiophene Synthesis: Chlorination of thiophene derivatives.
Indole Synthesis: Fischer indole synthesis or other indole-forming reactions.
Sulfonylation: Using sulfonyl chlorides in the presence of a base.
Coupling Reactions: Palladium-catalyzed coupling reactions or other cross-coupling methods.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-1H-indol-7-yl)prop-2-enamide
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(3-methyl-1H-indol-7-yl)prop-2-enamide
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-5-yl)prop-2-enamide
Uniqueness
The uniqueness of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
882999-52-2 |
|---|---|
Formule moléculaire |
C16H11Cl2FN2O3S2 |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
N-(4,5-dichlorothiophen-2-yl)sulfonyl-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide |
InChI |
InChI=1S/C16H11Cl2FN2O3S2/c1-8-7-20-15-9(4-10(19)5-11(8)15)2-3-13(22)21-26(23,24)14-6-12(17)16(18)25-14/h2-7,20H,1H3,(H,21,22) |
Clé InChI |
LGCURHNHKIVNBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)


![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)


![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)

![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
